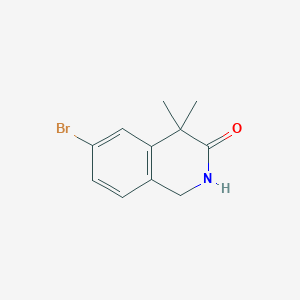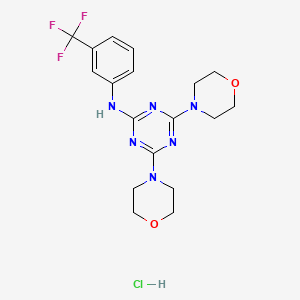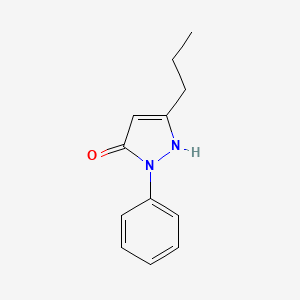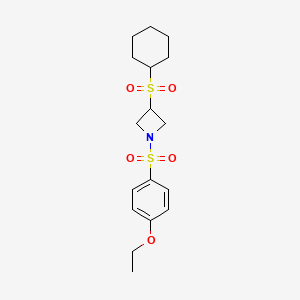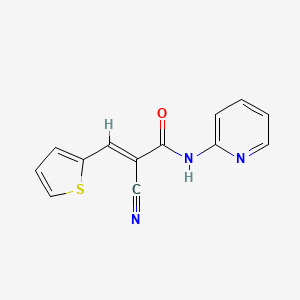![molecular formula C22H32N2O3 B2915129 3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1797561-97-7](/img/structure/B2915129.png)
3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane and phenyl rings. These rings would provide a rigid, three-dimensional structure to the molecule. The methoxy and urea groups would likely be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane and phenyl rings would likely make the compound relatively non-polar and hydrophobic. The methoxy groups could potentially increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Directed Lithiation and Chemical Synthesis
Research demonstrates the directed lithiation of related urea compounds, highlighting methodologies for synthesizing substituted products through reactions with various electrophiles. These synthetic routes offer potential for creating derivatives of the target compound with varied functional groups, which could be pivotal in drug design and development (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure Analysis
Studies on compounds similar to the target molecule, such as metobromuron, reveal intricate details about crystal structures, including molecular arrangements and intermolecular interactions. This information is crucial for understanding the physical properties and stability of these compounds, which can be applied in material science and pharmacology (Kang et al., 2015).
Biological Activities and Drug Design
Research into related urea and thiourea derivatives has explored their potential biological activities, including inhibition profiles against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase. These studies are instrumental in drug discovery, particularly for treating conditions like Alzheimer's disease and glaucoma (Sujayev et al., 2016).
Chemical Properties and Reactions
The chemical reactivity of related compounds, including their interactions and transformations, offers insights into the versatility of urea derivatives in synthetic chemistry. This includes the study of Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's role in facilitating complex chemical reactions (Thalluri et al., 2014).
Antitumor Activities and Pharmacological Potential
Investigations into the antitumor activities of related urea compounds, as well as their interactions with biological targets through docking studies, highlight the therapeutic potential of these molecules. Such studies contribute to the development of new anticancer agents, showcasing the broad applicability of urea derivatives in medicinal chemistry (Hu et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-5-3-15(4-6-20)7-8-23-21(25)24-14-22(27-2)18-10-16-9-17(12-18)13-19(22)11-16/h3-6,16-19H,7-14H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTABDNOLGCCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

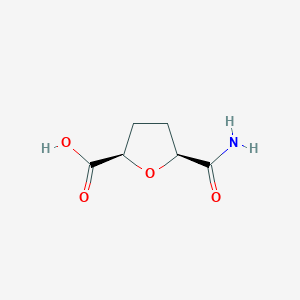
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)
![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
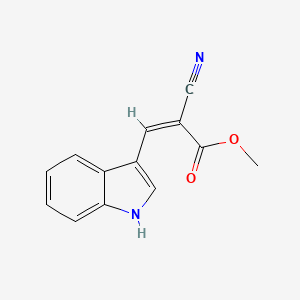

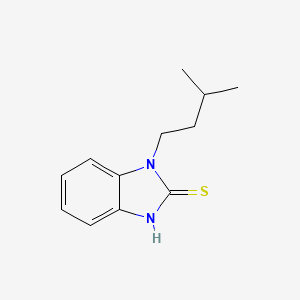

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
